BenchChemオンラインストアへようこそ!

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Salt selection Solubility enhancement Pre-formulation

Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2567495-35-4, MFCD32879069) is a lithium salt of a trisubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid with molecular formula C9H8LiN3O3 and molecular weight 213 Da. The compound belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold in medicinal chemistry with demonstrated activity against diverse kinase targets (including BTK, CDK12/13, TAK1, ROCK2, mTOR, and Haspin) as well as T-type calcium channels.

Molecular Formula C9H8LiN3O3
Molecular Weight 213.12
CAS No. 2567495-35-4
Cat. No. B2450694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
CAS2567495-35-4
Molecular FormulaC9H8LiN3O3
Molecular Weight213.12
Structural Identifiers
SMILES[Li+].CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)[O-]
InChIInChI=1S/C9H9N3O3.Li/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1
InChIKeyXFVGQWWKBPHPOK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2567495-35-4): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2567495-35-4, MFCD32879069) is a lithium salt of a trisubstituted imidazo[1,2-b]pyridazine-3-carboxylic acid with molecular formula C9H8LiN3O3 and molecular weight 213 Da [1]. The compound belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold in medicinal chemistry with demonstrated activity against diverse kinase targets (including BTK, CDK12/13, TAK1, ROCK2, mTOR, and Haspin) as well as T-type calcium channels [2]. The free acid counterpart (CAS 14714-23-9, C9H9N3O3, MW 207.19) serves as the key comparator for salt-form differentiation. The lithium counterion is strategically employed to modulate solubility and solid-state properties relative to the free acid, making salt selection a critical procurement decision for downstream formulation or assay development [3].

Why Generic Substitution Fails for Lithium 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate: Salt Form, Substituent Pattern, and Scaffold Position Are Not Interchangeable


Substituting this lithium salt with the free acid (CAS 14714-23-9), an alternative alkali metal salt, or a close structural analog such as the 2-phenyl derivative DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid) introduces scientifically consequential changes in solubility, ionization state, and target binding that can alter assay outcomes and formulation behavior. The lithium counterion directly affects aqueous solubility and dissolution rate relative to the protonated free acid . The 6-methoxy substituent is a critical pharmacophoric element for T-type calcium channel (Cav3.1) blockade, as demonstrated by DM2, yet the 2-methyl group of the target compound versus the 2-phenyl group of DM2 alters steric bulk and lipophilicity at a position known to modulate kinase selectivity and anti-inflammatory potency in imidazo[1,2-b]pyridazine-3-carboxylic acid series [1][2]. These differences cannot be assumed to be functionally neutral without direct comparative data, making indiscriminate substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for Lithium 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Versus Closest Comparators


Lithium Salt vs. Free Acid: Aqueous Solubility Enhancement via Carboxylate Ionization

The lithium salt form of imidazo[1,2-b]pyridazine-3-carboxylate provides enhanced aqueous solubility compared to the protonated free acid (CAS 14714-23-9). While compound-specific solubility data for the 6-methoxy-2-methyl derivative are not publicly reported, the structurally analogous lithium(1+) 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (CAS 2648941-19-7) is documented as freely soluble in water due to the ionized carboxylate group, in marked contrast to the poorly water-soluble free acid form typical of this scaffold class [1]. The target compound's predicted LogP of 0.8 (from Chem-Space) and polar surface area of 80 Ų further support aqueous compatibility distinct from the more lipophilic free acid [2].

Salt selection Solubility enhancement Pre-formulation

6-Methoxy Substituent: Essential for T-Type Calcium Channel (Cav3.1) Blockade vs. 7-Methyl Substitution

In the 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid series, the 6-methoxy-substituted derivative DM2 (6-methoxy-2-phenyl) and the 7-methyl-substituted derivative DM1 (7-methyl-2-phenyl) were directly compared for Cav3.1 T-type calcium channel blockade and in vivo antiabsence efficacy. Both DM1 and DM2 dose-dependently suppressed Cav3.1 currents in stably transfected HEK-293 cells and reduced spike-wave discharges (SWDs) in WAG/Rij rats, with both compounds demonstrating greater potency than indomethacin (IDM) as a baseline comparator [1]. The 6-methoxy substituent present in the target compound is therefore a validated pharmacophoric element for Cav3.1 channel blockade, while the 7-methyl substitution pattern represents a distinct structure-activity relationship (SAR) branch with potentially divergent selectivity profiles [1][2].

Ion channel pharmacology Antiabsence activity Cav3.1 blockade

2-Methyl vs. 2-Phenyl Substitution: Divergent Pharmacological Profiles in Imidazo[1,2-b]pyridazine-3-carboxylic Acid Series

A systematic medicinal chemistry program by Abignente et al. established that 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids and 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids exhibit distinct pharmacological fingerprints. The 2-methyl series (to which the target compound belongs) was evaluated in vivo for anti-inflammatory, analgesic, and ulcerogenic activities, with structure-activity relationships driven by substituent variation on the pyridazine ring [1]. In the 2-phenyl series, DM2 (6-methoxy-2-phenyl) was found to be inactive on COX enzymes while retaining potent antiabsence activity via Cav3.1 blockade, representing a complete mechanistic divergence from the COX-inhibiting indomethacin template [2]. The 2-methyl substituent on the target compound therefore orients the scaffold toward a different pharmacological space compared to the 2-phenyl analogs, with implications for target selectivity and off-target profile [1][2].

Structure-activity relationship Anti-inflammatory COX inhibition

Lithium Counterion: Physicochemical Differentiation from Sodium and Potassium Carboxylate Salts

Among alkali metal carboxylates, lithium salts exhibit distinct solid-state and solution-phase properties compared to sodium or potassium congeners. Lithium carboxylates typically demonstrate higher lattice energies, potentially lower hygroscopicity, and different crystal packing motifs, which influence bulk handling, long-term storage stability, and reproducible weighing for quantitative pharmacology [1]. The lithium salt of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate serves as the closest structural comparator, with documented solubility enhancement in polar aprotic solvents facilitating reactions under mild conditions, a property leveraged in downstream synthetic transformations [2]. While direct comparative data for the 6-methoxy-2-methyl derivative versus its sodium or potassium salts are not publicly available, the well-established principles of alkali metal carboxylate chemistry support non-interchangeability of counterions for applications requiring defined stoichiometry and dissolution behavior [1][2].

Solid-state chemistry Salt screening Crystallinity

Optimal Research and Procurement Application Scenarios for Lithium 6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate


T-Type Calcium Channel (Cav3.1) Pharmacological Probe Development

The 6-methoxy substituent on the target compound aligns with the pharmacophoric signature of DM2, a validated Cav3.1 T-type calcium channel blocker with demonstrated in vivo antiabsence efficacy in the WAG/Rij rat genetic absence epilepsy model [1]. Researchers developing novel Cav3.1 probes should procure this lithium salt rather than the free acid to ensure adequate aqueous solubility for patch-clamp electrophysiology buffers, avoiding DMSO concentrations that can artifactually modulate ion channel gating [2]. The 2-methyl (vs. 2-phenyl) substitution further distinguishes this compound from DM2, enabling exploration of 2-position SAR on Cav3.1 potency and selectivity against other T-type channel subtypes (Cav3.2, Cav3.3).

Anti-Inflammatory Drug Discovery Leveraging 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid SAR

The 2-methyl series of imidazo[1,2-b]pyridazine-3-carboxylic acids has established anti-inflammatory and analgesic activity in vivo, with quantifiable potency in carrageenan-induced rat paw edema and acetic acid writhing models [1]. The target lithium salt offers a procurement-ready starting point for synthesizing amide or ester derivatives at the 3-carboxylate position—a key derivatization site for modulating potency and ulcerogenic liability as demonstrated across multiple 2-methyl and 2-phenyl series [1][2]. The lithium salt form facilitates direct coupling reactions under mild conditions without prior acid liberation.

Kinase Inhibitor Scaffold-Hopping and Fragment-Based Lead Generation

The imidazo[1,2-b]pyridazine core is a recognized kinase inhibitor scaffold with demonstrated activity against BTK (IC50 1.3 nM for optimized derivative), CDK12 (IC50 15.5 nM), CDK13 (IC50 12.2 nM), TAK1 (IC50 55 nM), ROCK2 (IC50 7.0 nM), and Haspin [1][2][3]. The 6-methoxy-2-methyl-3-carboxylate substitution pattern on the target compound provides a differentiated vector set for fragment elaboration compared to more common 3-unsubstituted or 3-amide imidazo[1,2-b]pyridazine building blocks. The lithium carboxylate serves as a versatile synthetic handle for amide coupling, esterification, or reduction, enabling rapid analog generation for kinase selectivity profiling.

Salt-Form Screening and Pre-Formulation Solubility Assessment

For programs advancing imidazo[1,2-b]pyridazine-3-carboxylic acid leads toward in vivo efficacy studies, the lithium salt provides a defined, crystalline salt form for comparative solubility, dissolution rate, and solid-state stability assessment against the free acid (CAS 14714-23-9) and potentially other counterions [1]. The predicted LogP of 0.8 and moderate polar surface area (80 Ų) suggest adequate permeability for oral absorption, while the ionized carboxylate ensures gastrointestinal tract solubility—parameters that directly inform formulation strategy [1]. Procurement of the pre-formed lithium salt eliminates the variability associated with in situ salt preparation.

Quote Request

Request a Quote for Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.